Cas no 33663-41-1 (2,5-Dichloroanilinium chloride)

2,5-Dichloroanilinium chloride is an organic salt derived from 2,5-dichloroaniline, commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its crystalline structure and high purity make it suitable for precise chemical reactions, ensuring consistent performance in industrial applications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity as a diazonium salt precursor is particularly valuable in azo dye production. Due to its well-defined chemical properties, 2,5-Dichloroanilinium chloride is favored in research and manufacturing processes requiring controlled functionalization of aromatic systems. Proper safety measures should be observed due to its potential irritant properties.
2,5-Dichloroanilinium chloride structure
33663-41-1 structure
Product Name:2,5-Dichloroanilinium chloride
CAS No:33663-41-1
MF:C6H6Cl3N
MW:198.477538585663
CID:322686
PubChem ID:520650
Update Time:2025-06-13

2,5-Dichloroanilinium chloride Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloroanilinium chloride
    • CS-0530484
    • 2,5-dichloroaniline;hydrochloride
    • 2,5-dichloroanilinehydrochloride
    • Aniline, 2,5-dichloro-, hydrochloride
    • EINECS 251-620-5
    • 2,5-Dichloroaniline--hydrogen chloride (1/1)
    • 2,5-dichloroaniline hydrochloride
    • 33663-41-1
    • DTXSID80955281
    • ZALVJCYWUBQENP-UHFFFAOYSA-N
    • EC 251-620-5
    • SCHEMBL5378049
    • Inchi: 1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H
    • InChI Key: ZALVJCYWUBQENP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1N)Cl.Cl

Computed Properties

  • Exact Mass: 196.95678
  • Monoisotopic Mass: 196.956582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 251°Cat760mmHg
  • Flash Point: 100.4°C
  • PSA: 26.02

2,5-Dichloroanilinium chloride Pricemore >>

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2,5-Dichloroanilinium chloride Related Literature

Additional information on 2,5-Dichloroanilinium chloride

Introduction to 2,5-Dichloroanilinium Chloride (CAS No. 33663-41-1)

2,5-Dichloroanilinium chloride, identified by the Chemical Abstracts Service Number (CAS No.) 33663-41-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a dichloro-substituted aniline core, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in medicinal chemistry. The structural motif of 2,5-dichloroanilinium chloride consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, further functionalized with an ammonium salt moiety. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in various chemical transformations.

The synthesis of 2,5-dichloroanilinium chloride typically involves the chlorination of aniline derivatives followed by salt formation. The presence of chlorine atoms at the 2- and 5-positions enhances the electrophilic nature of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling reactions. These characteristics have positioned 2,5-dichloroanilinium chloride as a key building block in the construction of more complex molecular architectures.

In recent years, 2,5-dichloroanilinium chloride has found applications in the development of novel pharmaceutical agents. Its structural features allow for interactions with biological targets, making it a candidate for further derivatization to create bioactive molecules. For instance, researchers have explored its utility in designing inhibitors targeting specific enzymatic pathways relevant to diseases such as cancer and inflammation. The dichloroaniline core serves as a scaffold that can be modified to optimize binding affinity and selectivity.

One of the most compelling aspects of 2,5-dichloroanilinium chloride is its role in catalysis. The compound has been investigated as a ligand or co-catalyst in various organic transformations. Its ability to stabilize transition metal centers and facilitate bond-forming reactions has made it useful in cross-coupling reactions, which are fundamental to constructing complex organic molecules. The ammonium salt form also contributes to its solubility in polar solvents, enhancing its applicability in solution-phase reactions.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of 2,5-dichloroanilinium chloride. By leveraging its structural flexibility, chemists have synthesized analogs that exhibit desirable pharmacological properties. For example, modifications at the nitrogen atom or the chlorine substituents have led to compounds with anti-inflammatory and antimicrobial activities. These findings underscore the importance of 2,5-dichloroanilinium chloride as a precursor in drug discovery efforts.

Advances in computational chemistry have further enhanced the understanding of 2,5-dichloroanilinium chloride's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have guided the design of more effective derivatives by predicting structural modifications that could improve binding affinity or reduce toxicity. Such computational approaches are increasingly integral to modern drug development pipelines.

The environmental impact of using 2,5-dichloroanilinium chloride has also been a point of consideration. While its applications are promising, ensuring sustainable practices in its synthesis and disposal is crucial. Researchers are actively investigating greener synthetic routes that minimize waste and reduce energy consumption. Additionally, exploring biodegradable derivatives could mitigate environmental concerns associated with halogenated aromatic compounds.

In conclusion, 2,5-dichloroanilinium chloride (CAS No. 33663-41-1) represents a fascinating compound with broad utility across multiple domains of chemistry and medicine. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new applications and refine synthetic methodologies, the significance of this compound is likely to grow further.

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